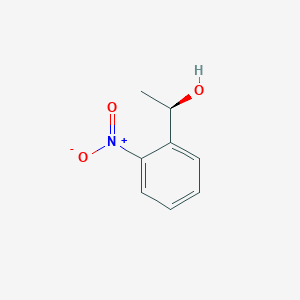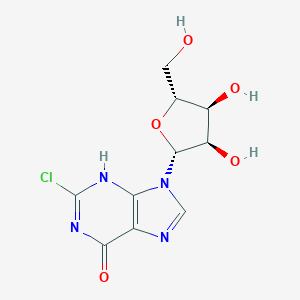
2-氯次黄嘌呤
描述
2-Chloroinosine (2-CI) is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that has been found to have a wide range of biochemical and physiological effects.
科学研究应用
2-氯腺苷是一种相关化合物,它增强了大鼠纹状体切片和神经胶质共培养物中肌醇磷酸盐的积累,表明在纹状体中神经胶质协同作用和毒蕈碱敏感的磷脂酶 C 中具有潜在作用 (El‐Etr 等,1989).
2-氯吲哚啉酮的衍生物,包括 2-氯吲哚啉酮本身,已用于合成各种吲哚啉酮化合物 (Baker & Duke,1972).
2-氯-腺苷可以诱导大鼠脑培养物中星形胶质细胞凋亡,这可能对神经系统发育以及对创伤和缺血的反应有影响 (Abbracchio 等,1995).
已发现该化合物可诱导人前列腺癌 PC3 细胞凋亡,并使其对其他抗肿瘤药物敏感 (Bellezza、Tucci & Minelli,2008).
2-氯脱氧腺苷可以在临床上可达到的剂量下在体外诱导 B 细胞慢性淋巴细胞白血病细胞凋亡 (Castejón 等,1997).
2-氯腺苷诱导白血病细胞凋亡的作用机制涉及激活凋亡的内在途径,并导致 ATP 耗竭和大分子合成抑制 (Bastin-Coyette 等,2008).
2-氯喹啉-3-甲醛及其相关类似物在生物评估和合成应用中具有应用 (Hamama 等,2018).
从食物中在人胃中形成的 2-氯衍生物可能作为导致胃癌的致癌物具有潜在的重要性 (Suzuki 等,2001).
2-氯脱氧腺苷治疗已显示出诱导毛细胞白血病患者缓解的有效性 (Piro 等,1990).
作用机制
Target of Action
2-Chloroinosine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s action on these targets contributes to its broad antitumor activity .
Mode of Action
The anticancer mechanisms of 2-Chloroinosine rely on the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their proliferation. The induction of apoptosis, or programmed cell death, leads to the elimination of cancer cells from the body .
Biochemical Pathways
2-Chloroinosine affects the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the production of the nucleotides that make up DNA and RNA. By inhibiting these pathways, 2-Chloroinosine disrupts the synthesis of DNA, which is crucial for cell replication .
Pharmacokinetics
If warmed up to 50°C, a 100 mM solution can be achieved . This suggests that the compound’s bioavailability may be influenced by temperature and other factors that affect solubility.
Result of Action
The result of 2-Chloroinosine’s action is a reduction in the growth and proliferation of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound effectively reduces the number of cancer cells and slows the progression of the disease .
Action Environment
The action of 2-Chloroinosine is likely influenced by various environmental factors. For instance, its solubility and, consequently, its bioavailability and efficacy, can be affected by temperature For longer storage periods, it is recommended to be stored in the freezer, preferably in freeze-dried form .
安全和危害
生化分析
Biochemical Properties
2-Chloroinosine interacts with various enzymes, proteins, and other biomolecules. It is a purine nucleoside analog and has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms of 2-Chloroinosine rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
The cellular effects of 2-Chloroinosine are not fully characterized. It is known that purine nucleoside analogs like 2-Chloroinosine can interfere with many cell regulation processes in vivo . This suggests that 2-Chloroinosine could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Chloroinosine involves its interaction with DNA synthesis and apoptosis processes. As a purine nucleoside analog, it inhibits DNA synthesis, which is a crucial process for cell division and growth . Additionally, 2-Chloroinosine induces apoptosis, a programmed cell death process that helps maintain cellular homeostasis .
Temporal Effects in Laboratory Settings
2-Chloroinosine has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form . The long-term effects of 2-Chloroinosine on cellular function in in vitro or in vivo studies are not fully characterized.
Transport and Distribution
The transport and distribution of 2-Chloroinosine within cells and tissues are not well-characterized. Due to its increased lipophilicity, 2-Chloroinosine has only poor solubility in cold water .
属性
IUPAC Name |
2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPCQCIHGSYAS-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloroinosine interact with Inosine Monophosphate Dehydrogenase (IMPDH)?
A: 2-chloroinosine 5'-monophosphate (2-Cl-IMP), a derivative of 2-chloroinosine, acts as a substrate for human IMPDH. Interestingly, the enzyme catalyzes the dehalogenation of 2-Cl-IMP to xanthosine 5'-monophosphate (XMP) even in the absence of NAD+, which is typically required for the enzyme's natural substrate, inosine monophosphate (IMP) []. This suggests that 2-Cl-IMP might utilize a different mechanism compared to IMP, potentially involving a tetrahedral intermediate [].
Q2: What are the kinetic parameters of 2-chloroinosine 5'-monophosphate's interaction with IMPDH?
A: Studies have shown that 2-Cl-IMP exhibits a Km of 48 μM and a kcat of 0.049 s-1 with human IMPDH at 25°C []. This indicates that 2-Cl-IMP has a weaker binding affinity (higher Km) compared to the natural substrate, IMP (Km = 4.1 μM) []. Additionally, the catalytic rate (kcat) for 2-Cl-IMP dehalogenation is significantly lower than the kcat for IMP dehydrogenation (0.25 s-1) [], suggesting a slower turnover rate for the halogenated substrate.
Q3: Can 2-chloroinosine be utilized by microorganisms to produce novel nucleosides?
A: Research has demonstrated that a specific inosine-producing mutant of Bacillus subtilis can convert 2-chlorohypoxanthine, a precursor to 2-chloroinosine, into 2-chloroinosine through ribosidation []. This conversion occurs at a rate comparable to the conversion of hypoxanthine to inosine [], highlighting the potential of utilizing microbial systems for the biosynthesis of modified nucleosides like 2-chloroinosine.
Q4: How does the structure of 2-chloroinosine, specifically the chlorine atom, influence its interaction with IMPDH?
A: The presence of the chlorine atom at the 2-position of the purine ring in 2-Cl-IMP is crucial for its unique interaction with IMPDH. The enzyme catalyzes a dehalogenation reaction instead of the typical dehydrogenation observed with IMP []. This difference in reactivity implies that the chlorine atom might be involved in specific interactions within the IMPDH active site, leading to the observed dehalogenation reaction.
Q5: Is 2-chloroinosine 5'-monophosphate a reversible or irreversible inhibitor of IMPDH?
A: Importantly, 2-Cl-IMP does not irreversibly inactivate IMPDH []. This suggests that its binding to the enzyme is reversible, potentially allowing for competition with other substrates like IMP and XMP, both of which have been shown to competitively inhibit the dehalogenation reaction [].
Q6: What synthetic strategies can be employed for the synthesis of 2-chloroinosine and its derivatives?
A: 2-Chloroinosine can be synthesized chemically from readily available starting materials []. Additionally, researchers have developed a combined chemical and enzymatic approach for synthesizing 2'-amino-2'-deoxy-2-chloroinosine, a derivative of 2-chloroinosine []. This method utilizes enzymatic synthesis followed by chemical modifications, providing a versatile route to access modified purine nucleosides.
Q7: Can 2-chloroinosine derivatives be further modified for structure-activity relationship (SAR) studies?
A: Yes, 2-chloroinosine derivatives, particularly those modified at the O6 position, can be further derivatized using palladium-catalyzed cross-coupling reactions with various aryl, hetaryl, and alkylboronic acids []. This approach allows for the introduction of diverse substituents at the 2-position, facilitating the exploration of SAR and the development of potentially more potent or selective IMPDH inhibitors.
Q8: How can the O6 protecting group be removed after the cross-coupling reaction of 2-chloroinosine derivatives?
A: Researchers have developed a one-pot procedure for the simultaneous cross-coupling and deprotection of 2-chloroinosine derivatives []. This method utilizes an allyl group as a protecting group at the O6 position, which can be readily cleaved under the same palladium-catalyzed conditions used for the cross-coupling reaction. This efficient one-pot strategy simplifies the synthesis and modification of 2-chloroinosine analogs for SAR studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


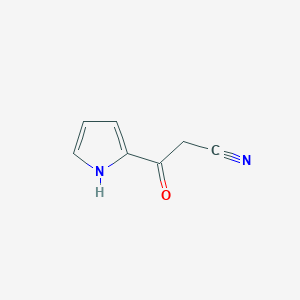
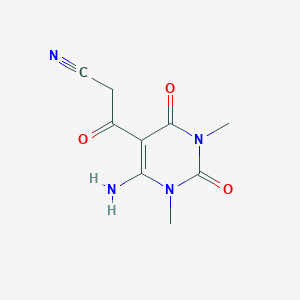
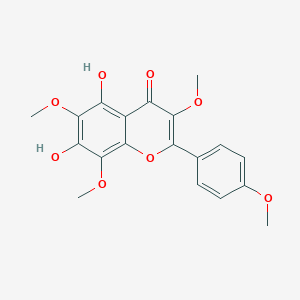

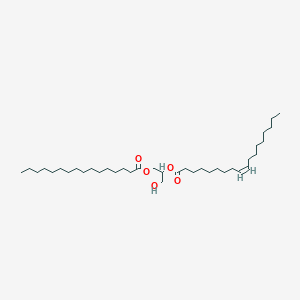
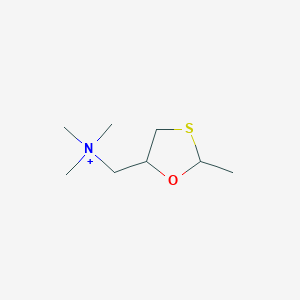
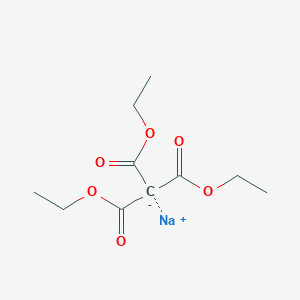
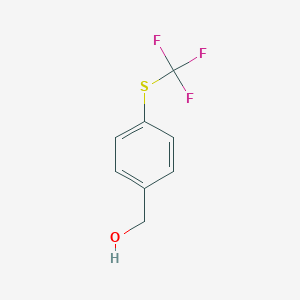
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)
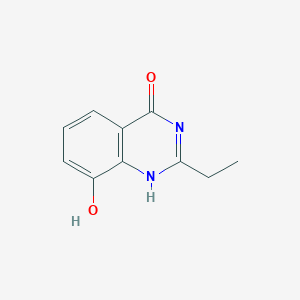
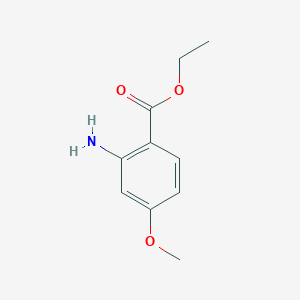
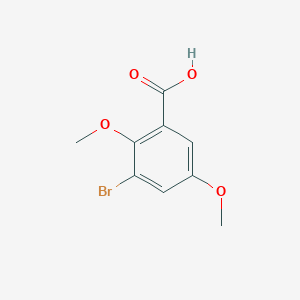
![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
